3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester is a compound of interest in various fields of chemistry and biology. This compound features a tert-butyl ester group, which is known for its unique reactivity patterns and applications in chemical transformations .
Preparation Methods
The synthesis of 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester typically involves the protection of amino acids and subsequent reactions to introduce the desired functional groups. One common method involves the use of Fmoc-protected amino esters, which are hydrolyzed under mild conditions using calcium (II) iodide as a protective agent . This method is advantageous due to its compatibility with various protecting groups and its efficiency in producing high yields.
Chemical Reactions Analysis
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The tert-butyl ester group can be selectively hydrolyzed under mild conditions, making it a versatile intermediate in organic synthesis . Common reagents used in these reactions include calcium (II) iodide and Fmoc N-hydroxysuccinimide ester . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various bioactive molecules. In biology, it is studied for its potential role in biochemical pathways and its interactions with biological molecules . In medicine, it is investigated for its potential therapeutic applications, including its use as a building block for drug development .
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester stands out due to its unique reactivity and versatility. Similar compounds include other amino acid derivatives and esters, which may have different functional groups and reactivity patterns . The tert-butyl ester group, in particular, provides distinct advantages in terms of stability and selectivity in chemical reactions .
Biological Activity
3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : tert-butyl 3-(2-aminoethyl)-1-azetidinecarboxylate
- CAS Number : 1330763-29-5
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and neuroprotective effects. Its structural features suggest potential interactions with various biological targets.
Anti-Cancer Activity
One study highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. It demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM, indicating potent anti-cancer properties . The selectivity index was notably high when compared to non-cancerous MCF10A cells, suggesting a therapeutic window for targeting cancer cells while sparing normal cells.
The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed an increase in caspase 9 levels, which is indicative of the intrinsic apoptotic pathway being triggered . Additionally, the compound's interaction with matrix metalloproteinases (MMPs) suggests a role in inhibiting tumor metastasis .
Neuroprotective Effects
Emerging evidence suggests that tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate may also possess neuroprotective properties. In animal models, it has been observed to mitigate neurodegeneration induced by oxidative stress . This effect is hypothesized to be due to its ability to modulate glutamate signaling pathways, which are critical in neuroprotection.
Case Studies and Research Findings
Safety and Toxicology
Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses. In vivo studies involving administration at high doses (up to 40 mg/kg) did not show significant adverse effects, suggesting that the compound may be safe for further development .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXRCDIVJJJTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-29-5 | |
Record name | tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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